![molecular formula C15H30N2O3 B12083859 N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
N-[2-(2-hydroxyethylamino)acetyl]undecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain (undecanamide) and a functional group containing a hydroxyethylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethylamino)acetyl]undecanamide typically involves the reaction of undecanoic acid with 2-(2-hydroxyethylamino)acetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-hydroxyethylamino)acetyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of N-[2-(2-oxoethylamino)acetyl]undecanamide.
Reduction: Formation of N-[2-(2-aminoethylamino)acetyl]undecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(2-hydroxyethylamino)acetyl]undecanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(2-hydroxyethylamino)acetyl]undecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino moiety can form hydrogen bonds with active sites, influencing the activity of the target molecule. The long aliphatic chain may also play a role in membrane interactions, affecting the compound’s bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-hydroxyethylamino)acetyl]octadecanamide
- N-[2-(2-hydroxyethylamino)acetyl]hexadecanamide
- N-[2-(2-hydroxyethylamino)acetyl]dodecanamide
Uniqueness
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, reactivity, and biological activity profiles.
Propiedades
Fórmula molecular |
C15H30N2O3 |
|---|---|
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethylamino)acetyl]undecanamide |
InChI |
InChI=1S/C15H30N2O3/c1-2-3-4-5-6-7-8-9-10-14(19)17-15(20)13-16-11-12-18/h16,18H,2-13H2,1H3,(H,17,19,20) |
Clave InChI |
ANWPFBVBDLIVOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)NC(=O)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
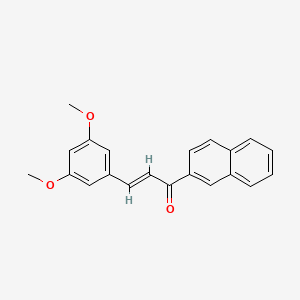
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)

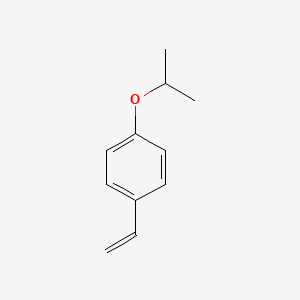
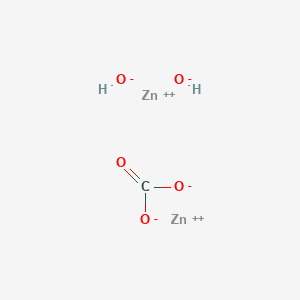
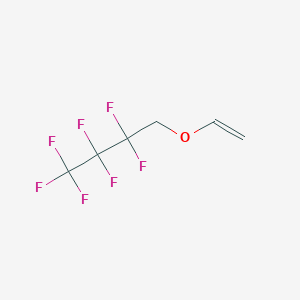
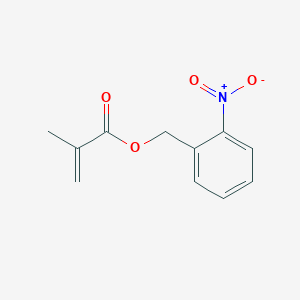




![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
